molecular formula C7H6Cl2N2O2 B2693040 Ethyl 3,5-dichloropyrazine-2-carboxylate CAS No. 313339-91-2

Ethyl 3,5-dichloropyrazine-2-carboxylate

Cat. No.: B2693040
CAS No.: 313339-91-2
M. Wt: 221.04
InChI Key: WDQSZLFJRHJQGN-UHFFFAOYSA-N
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Description

Ethyl 3,5-dichloropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dichloropyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dichloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with fewer chlorine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as pyrazine-2,3-dicarboxylates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Reduction Reactions: Reduced pyrazine derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidized pyrazine derivatives, such as pyrazine-2,3-dicarboxylates.

Scientific Research Applications

Ethyl 3,5-dichloropyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3,5-dichloropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with nucleophilic sites in proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 3,5-dichloropyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

    3,5-Dichloropyrazine-2-carboxylic acid: The parent acid form of the compound.

    Ethyl pyrazine-2-carboxylate: A similar ester without the chlorine substituents.

    3,5-Dibromopyrazine-2-carboxylate: A brominated analog with potentially different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3,5-dichloropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-6(9)11-4(8)3-10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQSZLFJRHJQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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